2-[({1-[(E)-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]imino}methyl]naphthalen-2-yl}oxy)carbonyl]benzoic acid
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Overview
Description
2-[({1-[(E)-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]imino}methyl]naphthalen-2-yl}oxy)carbonyl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzothiophene moiety with a naphthalene and benzoic acid derivative, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({1-[(E)-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]imino}methyl]naphthalen-2-yl}oxy)carbonyl]benzoic acid typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and an appropriate diene or alkyne under acidic or basic conditions.
Naphthalene Derivative Synthesis: The naphthalene derivative can be prepared via Friedel-Crafts acylation or alkylation reactions, followed by functional group modifications to introduce the desired substituents.
Coupling Reactions: The benzothiophene and naphthalene derivatives are coupled using a condensation reaction, often facilitated by a catalyst such as palladium or copper.
Final Assembly: The final step involves the esterification or amidation of the benzoic acid derivative with the coupled product to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene and benzothiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, amines, and thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivity, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug discovery programs targeting diseases like cancer or infectious diseases.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[({1-[(E)-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]imino}methyl]naphthalen-2-yl}oxy)carbonyl]benzoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways. The compound’s effects could be mediated through binding to the active site or allosteric sites, altering the protein’s conformation and function.
Comparison with Similar Compounds
Similar Compounds
- 2-[({1-[(E)-{[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]imino}methyl]naphthalen-2-yl}oxy)carbonyl]benzoic acid
- 2-[({1-[(E)-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]imino}methyl]phenyl}oxy)carbonyl]benzoic acid
Uniqueness
The uniqueness of 2-[({1-[(E)-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]imino}methyl]naphthalen-2-yl}oxy)carbonyl]benzoic acid lies in its specific combination of functional groups and ring systems. This structure provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential bioactivity set it apart from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C30H25NO6S |
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Molecular Weight |
527.6 g/mol |
IUPAC Name |
2-[1-[(E)-(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)iminomethyl]naphthalen-2-yl]oxycarbonylbenzoic acid |
InChI |
InChI=1S/C30H25NO6S/c1-2-36-30(35)26-22-13-7-8-14-25(22)38-27(26)31-17-23-19-10-4-3-9-18(19)15-16-24(23)37-29(34)21-12-6-5-11-20(21)28(32)33/h3-6,9-12,15-17H,2,7-8,13-14H2,1H3,(H,32,33)/b31-17+ |
InChI Key |
FKJFHRWQYRJCOA-KBVAKVRCSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5C(=O)O |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5C(=O)O |
Origin of Product |
United States |
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